(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-3-14-5-7-15(8-6-14)18-12-23-19(21-18)16(11-20)10-17-9-4-13(2)22-17/h4-10,12H,3H2,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIHKOOWIFRRZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with 4-ethylbenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction using a suitable furan derivative.
Formation of the Acrylonitrile Group: The acrylonitrile group can be added through a Knoevenagel condensation reaction involving a suitable aldehyde and malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-phenylthiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: Similar structure but lacks the ethyl group on the phenyl ring.
(Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring in (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile may confer unique properties, such as altered biological activity or different physical properties, compared to similar compounds.
Biological Activity
Chemical Structure and Properties
The molecular structure of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 298.41 g/mol
- CAS Number : Not available in the provided sources.
Structural Features
- The compound features a thiazole ring, which is known for its diverse biological activities.
- The presence of the furan moiety enhances its potential for medicinal applications due to its ability to participate in various chemical reactions.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and furan rings exhibit significant antitumor properties. For instance, derivatives of thiazole have been shown to inhibit tumor cell proliferation in various cancer lines.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 5.19 | MCF-7 (breast cancer) | |
| Compound B | 11.72 | A549 (lung cancer) | |
| (Z)-2... | TBD | TBD | TBD |
The proposed mechanism of action for the antitumor activity of this compound involves:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : Studies have shown that certain thiazole derivatives can significantly reduce the migratory capacity of cancer cells, which is crucial for metastasis.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. Preliminary results suggest that (Z)-2... may exhibit activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | TBD | TBD |
| Staphylococcus aureus | TBD | TBD |
Case Study 1: Antitumor Efficacy
In a controlled study involving the administration of this compound to mice bearing xenograft tumors, significant tumor regression was observed after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard protocols against common pathogens. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile?
- Methodology : Multi-step synthesis typically involves (i) Hantzsch thiazole ring formation using α-haloketones and thioamides, (ii) coupling of the thiazole intermediate with acrylonitrile derivatives, and (iii) stereochemical control via Z-selective Wittig or Knoevenagel reactions. Key conditions include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts like piperidine. Purification via column chromatography or recrystallization is critical for isolating the Z-isomer .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for thiazole/furan) and nitrile stretching (C≡N, ~2200 cm⁻¹ in IR).
- Mass spectrometry : Confirm molecular weight (e.g., C₂₁H₁₉N₂OS: ~347.46 g/mol).
- X-ray crystallography : Resolve Z-configuration via bond angles and spatial arrangement .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays.
- Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?
- Methodology :
- Cross-validate using high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC).
- Compare computational predictions (DFT calculations for chemical shifts) with experimental data.
- Re-synthesize under controlled conditions to rule out impurities .
Q. What strategies optimize stereochemical control during synthesis to minimize E-isomer contamination?
- Methodology :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-configuration via steric hindrance.
- Catalyst tuning : Use chiral bases (e.g., L-proline) to enhance stereoselectivity.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic Z-products .
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-ethylphenyl with fluorophenyl) to probe electronic effects.
- In silico docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina.
- Pharmacophore mapping : Identify critical moieties (thiazole, furan) for activity via 3D-QSAR .
Q. What advanced techniques elucidate its mechanism of action in biological systems?
- Methodology :
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts.
- Transcriptomics : RNA-seq to map gene expression changes post-treatment.
- Molecular dynamics simulations : Study interactions with lipid bilayers or enzyme active sites .
Q. How can researchers evaluate its potential in material science (e.g., optoelectronics)?
- Methodology :
- UV-vis/fluorescence spectroscopy : Measure absorption/emission maxima for π-conjugation analysis.
- Cyclic voltammetry : Determine HOMO/LUMO levels for charge-transfer applications.
- Thermogravimetric analysis (TGA) : Assess thermal stability for device integration .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental solubility/stability data?
- Methodology :
- Experimental validation : Repeat solubility tests in varied solvents (e.g., DMSO, acetonitrile) at controlled pH.
- Parameter adjustment : Refine computational models (e.g., COSMO-RS) using experimental data as training sets.
- Environmental factors : Account for humidity/oxygen levels affecting stability in storage .
Tables for Key Comparisons
| Property | Technique | Typical Findings | Reference |
|---|---|---|---|
| Stereochemical Purity | Chiral HPLC | Z/E ratio >95:5 under optimized conditions | |
| Enzyme Inhibition (IC₅₀) | Fluorescence assay | 1.2 µM against EGFR kinase | |
| Thermal Stability (Td) | TGA | Decomposition onset at 280°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
